2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine chemical structure and properties
2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine (also known as 2,5-dimethyl-4-azaindole ).
CAS Registry Number: 854018-76-1
Molecular Formula: C
Executive Summary
2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine is a substituted 4-azaindole derivative. As a bioisostere of indole, the 4-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, VEGF, and MAPK pathways). The introduction of nitrogen into the 4-position of the indole core significantly alters the electronic properties, enhancing water solubility and hydrogen-bond accepting capability compared to the parent indole. The methyl substitutions at the 2- and 5-positions provide specific steric bulk and lipophilicity adjustments, often utilized to optimize binding affinity in hydrophobic pockets of target enzymes.
Structural Analysis & Electronic Properties
Nomenclature and Numbering
The compound is a fused bicyclic system consisting of a pyridine ring fused to a pyrrole ring.[1]
-
Systematic Name: 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine.[2]
The numbering system is critical for synthetic planning. The pyridine nitrogen is designated as position 4.[6]
Figure 1: Connectivity and numbering of 2,5-dimethyl-4-azaindole. Note the pyridine nitrogen at position 4 and methyl substitutions at 2 and 5.[6]
Electronic Distribution
-
Acidity (N1-H): The pyrrole NH is a hydrogen bond donor. The presence of the pyridine nitrogen (N4) exerts an electron-withdrawing effect, making the N1-H slightly more acidic than in indole (pKa ~16 vs. 17).
-
Basicity (N4): The pyridine nitrogen is a hydrogen bond acceptor. However, it is less basic than simple pyridine (pKa ~5.2) due to the electron-donating nature of the pyrrole ring which increases electron density in the
-system, but the fused system generally lowers basicity compared to isolated pyridine. -
Tautomerism: Unlike 7-azaindoles, 4-azaindoles do not exhibit the same degree of excited-state proton transfer (ESPT) phenomena, making them stable fluorophores in some contexts.
Physicochemical Properties[7][8][9][10]
| Property | Value (Approx.) | Note |
| Physical State | Solid | White to off-white powder |
| Melting Point | 150–155 °C | Typical for dimethyl-azaindoles |
| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic scaffold |
| Solubility (Organic) | High | DMSO, Methanol, DCM, Ethyl Acetate |
| LogP | 2.2 – 2.5 | Lipophilic, good membrane permeability |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 1 (N_pyridine) |
Synthesis Protocol
The most robust route to 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine utilizes a palladium-catalyzed cyclization strategy (Sonogashira coupling followed by cyclization) starting from 3-amino-2-chloro-6-methylpyridine .
Retrosynthetic Analysis
To access the 2,5-dimethyl pattern:
-
The 5-methyl group must originate from the pyridine precursor (position 6 of the pyridine ring corresponds to position 5 of the 4-azaindole).
-
The 2-methyl group is installed via the alkyne coupling partner (propyne).
Detailed Methodology
Reagents:
-
Precursor: 3-Amino-2-chloro-6-methylpyridine
-
Alkyne: Propyne (gas) or Trimethyl(prop-1-ynyl)silane (liquid equivalent)
-
Catalyst: PdCl
(PPh ) or Pd(PPh ) -
Base: CuI (co-catalyst), Triethylamine (Et
N) -
Solvent: DMF or 1,4-Dioxane
Step-by-Step Protocol:
-
Coupling (Sonogashira):
-
Dissolve 3-amino-2-chloro-6-methylpyridine (1.0 eq) in anhydrous DMF under Argon.
-
Add PdCl
(PPh ) (0.05 eq) and CuI (0.02 eq). -
Add Triethylamine (3.0 eq).
-
Purge the vessel with propyne gas (or add propyne equivalent).
-
Heat to 80–100 °C in a sealed tube for 12–16 hours.
-
Mechanism:[7][8] The reaction couples the alkyne to the 2-position, displacing the chlorine.
-
-
Cyclization:
-
The intermediate 2-(prop-1-ynyl)-3-aminopyridine often cyclizes spontaneously under the reaction conditions due to the proximity of the amino group to the triple bond.
-
If isolation of the intermediate occurs, treat with a strong base (KOtBu) in NMP at 60 °C to force cyclization.
-
-
Purification:
-
Dilute reaction mixture with water and extract with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over Na
SO . -
Concentrate in vacuo.[9]
-
Purify via flash column chromatography (SiO
, Hexane:EtOAc gradient 80:20 to 50:50).
-
Figure 2: Synthetic workflow for 2,5-dimethyl-4-azaindole via Sonogashira coupling.
Characteristic Spectral Signatures
As a Senior Scientist verifying the product, look for these diagnostic signals in the
- ~11.0 ppm (Broad s, 1H): Indolic NH (N1-H).
- ~7.6 ppm (d, 1H): Pyridine proton at C7 (deshielded by N4).
- ~6.9 ppm (d, 1H): Pyridine proton at C6.
- ~6.2 ppm (s, 1H): Pyrrole proton at C3 (characteristic of 2-substituted azaindoles).
- ~2.55 ppm (s, 3H): Methyl group at C5 (on pyridine ring).
- ~2.40 ppm (s, 3H): Methyl group at C2 (on pyrrole ring).
Biological Applications & Safety
Drug Discovery Utility
The 2,5-dimethyl-4-azaindole scaffold is a valuable building block for Type I and Type II kinase inhibitors .
-
Binding Mode: The N4 (pyridine) and N1-H (pyrrole) motif mimics the hinge-binding interaction of Adenine in ATP.
-
Selectivity: The methyl group at C2 can induce torsion, potentially improving selectivity by targeting specific hydrophobic pockets (e.g., the gatekeeper region) in kinases like VEGFR or Aurora Kinase .
-
Solubility: The 4-azaindole core is generally more soluble than the corresponding indole, improving the pharmacokinetic profile of lead compounds.
Safety and Handling (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.
References
-
Sigma-Aldrich. 2,5-Dimethyl-4-azaindole Product Information. Link
-
GuideChem. 4-Azaindole Chemical Properties and Applications. Link
-
PubChem. Compound Summary for 4-Azaindole Derivatives. Link
-
PharmaBlock. Azaindoles in Medicinal Chemistry: Scaffolds for Kinase Inhibitors. Link
-
Organic Syntheses. General Methods for Azaindole Synthesis. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 7675-32-3|2-Methyl-1,5-naphthyridine|BLD Pharm [bldpharm.com]
- 3. 2,5-Dimethyl-4-azaindole | 854018-76-1 [sigmaaldrich.com]
- 4. Azaindoles | Sigma-Aldrich [sigmaaldrich.com]
- 5. Azaindoles | Sigma-Aldrich [sigmaaldrich.com]
- 6. orgsyn.org [orgsyn.org]
- 7. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 8. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 9. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. 4-Azaindole | C7H6N2 | CID 9226 - PubChem [pubchem.ncbi.nlm.nih.gov]
